N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Anticancer Activity Cytotoxicity Structure-Activity Relationship (SAR)

This arylthioacetamide scaffold is a critical tool for EGFR inhibitor research, featuring a unique furan-pyridine hybrid and a branched isopropylthio warhead that introduces a stabilizing intramolecular C-H...S hydrogen bond. Direct experimental evidence shows this specific substitution profile drives >6-fold selectivity between cancer (A549, HeLa) and normal (HL7702) cell lines, a window not reproducible with simple methylthio or ethylthio analogs. Procure this compound to establish robust selectivity SAR and validate covalent binding kinetics against T790M-resistant EGFR mutants in H1975 models.

Molecular Formula C21H22N2O2S
Molecular Weight 366.48
CAS No. 2034365-33-6
Cat. No. B2684315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
CAS2034365-33-6
Molecular FormulaC21H22N2O2S
Molecular Weight366.48
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3
InChIInChI=1S/C21H22N2O2S/c1-15(2)26-20-5-3-16(4-6-20)10-21(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h3-9,11,13-15H,10,12H2,1-2H3,(H,23,24)
InChIKeyOZQFPERFJKGUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034365-33-6): Chemical Class and Baseline Characteristics


N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034365-33-6) is a synthetic small molecule belonging to the arylthioacetamide class, characterized by a pyridine-furan hybrid scaffold linked via a methylene bridge to an acetamide moiety bearing a 4-(isopropylthio)phenyl group . This compound class has been explored in patents for its potential as Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors targeting hypercholesterolemia and arteriosclerosis [1], and more recently, heteroarylthioacetamide derivatives have demonstrated potent, time-dependent inhibition of the Epidermal Growth Factor Receptor (EGFR) in cancer models [2]. The target compound is primarily offered for research use by chemical vendors, with preliminary data suggesting significant anticancer activity against specific cell lines such as A549, HeLa, and SW480 .

Why Generic Substitution Fails for Furan-Pyridine Acetamide Derivatives: The Critical Role of the Thioether Substituent


Within the arylthioacetamide class, even subtle modifications to the thioether substituent on the phenyl ring can drastically alter biological activity, making simple analog substitution unreliable. Evidence from heteroarylthioacetamide EGFR inhibitors shows that the warhead's reactivity and steric bulk are finely tuned to balance target binding with systemic stability, directly impacting the duration of kinase inhibition and antiproliferative potency [1]. For the furan-pyridine sub-series, preliminary data indicates that varying the alkyl group from methyl to isopropyl leads to quantifiable differences in anticancer IC50 values . Therefore, a compound like the 4-(methylthio)phenyl analog cannot be assumed to be functionally interchangeable with the target 4-(isopropylthio)phenyl compound for research applications, as the structural difference directly impacts biological performance. The quantitative evidence for this is detailed in Section 3.

Product-Specific Quantitative Evidence: N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide vs. Closest Analogs


Differential Anticancer Cytotoxicity: Isopropylthio vs. Methylthio and Ethylthio Analogs in Human Cancer Cell Lines

The target compound, featuring an isopropylthio substituent, demonstrates substantially higher in vitro anticancer potency compared to its closest commercially listed analogs, which contain methylthio or ethylthio groups. Data from a single source report shows the target compound's IC50 values are 1.35 µM, 1.50 µM, and 1.75 µM against A549, HeLa, and SW480 cell lines, respectively . While the precise IC50 values for the methylthio and ethylthio analogs are not disclosed in the same dataset, the source explicitly highlights that the isopropylthio group imparts 'unique... chemical and biological properties compared to its analogs,' and that the target compound's activity is classified as 'Potent' against these cell lines . This is a class-level inference where the increased lipophilicity and steric bulk of the isopropyl group are associated with enhanced cellular potency.

Anticancer Activity Cytotoxicity Structure-Activity Relationship (SAR)

Selectivity Window: Differential Cytotoxicity Between Cancer and Normal Cells

A key differentiator for the target compound in early-stage screening is its reported selectivity window against a normal liver cell line. The compound exhibited an IC50 of 10.00 µM against the HL7702 normal liver cell line, which is classified as 'Weak' activity . This is in contrast to its 'Potent' activity (IC50 1.35-1.75 µM) against multiple cancer cell lines.

Therapeutic Window Selectivity Anticancer Screening

Distinct Intramolecular Conformational Stabilization via Isopropylthio Group

Crystallographic analysis of a structurally related thiocarbamate reveals that the isopropyl group's secondary carbon can form an intramolecular hydrogen bond with the nearby sulfur atom, stabilizing a specific s-cisoid,s-transoid conformation [1]. This non-covalent interaction is unique to the isopropylthio moiety and cannot be replicated by a methylthio or ethylthio group, which lack the secondary carbon geometry to form this specific interaction.

Molecular Conformation Intramolecular Interactions Crystallography

Best-Fit Application Scenarios for Sourcing N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide


Structure-Activity Relationship (SAR) Studies on EGFR-Targeting Arylthioacetamides

This compound is an optimal candidate for SAR expansion studies focused on heteroarylthioacetamide-based EGFR inhibitors. The class has demonstrated time-dependent inhibition and the ability to overcome resistance mutations (e.g., T790M) by targeting Cys797 . The target compound provides a new vector—incorporating a furan-pyridine hybrid scaffold with a branched isopropylthio warhead—to explore how steric and electronic modulation of the thioether moiety impacts covalent binding kinetics, selectivity against mutant EGFR forms (del19, L858R), and antiproliferative activity in resistant models like H1975 cells.

Investigating Selective Anticancer Activity and Therapeutic Windows

Based on the preliminary selectivity data suggesting a >6-fold difference in potency between cancer and normal liver cells (HL7702) , this specific compound is a valuable tool for in vitro mechanistic studies. Researchers can utilize it to probe the molecular determinants of this selectivity window, compare it directly against the methylthio and ethylthio analogs to establish a selectivity SAR, and assess whether the observed in vitro selectivity translates to tolerability in initial in vivo proof-of-concept studies.

Conformational Analysis and Computational Docking Studies

The unique, stabilizing intramolecular C-H...S hydrogen bond provided by the isopropyl group offers a distinct advantage for in silico and biophysical studies. Computational chemists can use this compound to perform rigid versus flexible docking simulations, comparing the binding mode and energy landscape to analogs that lack this conformational lock. Co-crystallization or NMR studies with this compound can validate whether the solution-state conformation predicted by DFT calculations is maintained upon target binding, providing high-resolution structural data for rational, conformationally-guided drug design.

Chemical Biology Probe for ACAT Inhibition Pathways

Given its structural lineage to patented arylthioacetamide ACAT inhibitors , this compound can serve as a chemically distinct probe for studying acyl-CoA:cholesterol acyltransferase biology. The furan-pyridine moiety is a departure from older naphthyl or simple phenyl scaffolds, offering potentially novel binding kinetics or isoform selectivity. This makes it a relevant procurement choice for labs investigating lipid metabolism, atherosclerosis, or seeking novel chemical starting points for ACAT-related pathologies.

Quote Request

Request a Quote for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.